2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(oxan-4-ylmethyl)acetamide
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Overview
Description
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(oxan-4-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a fluoro-methoxyphenyl group and an oxan-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(oxan-4-ylmethyl)acetamide typically involves multiple steps
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluoro-Methoxyphenyl Group: This step involves the reaction of the piperazine intermediate with 2-fluoro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Addition of Oxan-4-ylmethyl Group: The final step is the acylation of the piperazine derivative with oxan-4-ylmethyl acetic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(oxan-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(oxan-4-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(oxan-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The fluoro-methoxyphenyl group is known to interact with various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxyphenylboronic acid
- 1-[(2-Fluoro-4-methoxyphenyl)methyl]pyrrolidine
- 1-[(2-Fluoro-4-methoxyphenyl)methyl]piperidine
Uniqueness
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(oxan-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxan-4-ylmethyl group, in particular, differentiates it from other similar compounds and may contribute to its unique pharmacological profile.
Properties
IUPAC Name |
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(oxan-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O4/c1-27-16-3-2-15(17(21)10-16)13-24-7-6-22-20(26)18(24)11-19(25)23-12-14-4-8-28-9-5-14/h2-3,10,14,18H,4-9,11-13H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUAUMBUUURTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCC3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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